molecular formula C15H15N3O B11859185 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-amine

8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11859185
M. Wt: 253.30 g/mol
InChI Key: JGWVBIHUBXXZBE-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a benzyloxy group at the 8-position and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-amine can be achieved through a two-step one-pot method. This involves the reaction of 2-aminopyridine derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form intermediates, which are then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . This method provides a convenient and efficient approach to synthesizing 3-substituted imidazo[1,2-a]pyridines in moderate to high yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to its dihydro derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydroimidazo[1,2-a]pyridines.

Scientific Research Applications

8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as leukotriene A-4 hydrolase and mitogen-activated protein kinase 14, which are involved in inflammatory and cellular signaling pathways . The exact mechanism can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

2-methyl-8-phenylmethoxyimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C15H15N3O/c1-11-14(16)18-9-5-8-13(15(18)17-11)19-10-12-6-3-2-4-7-12/h2-9H,10,16H2,1H3

InChI Key

JGWVBIHUBXXZBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)OCC3=CC=CC=C3)N

Origin of Product

United States

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